molecular formula C9H8ClNO5 B176226 1-chloroethyl (4-nitrophenyl) Carbonate CAS No. 101623-69-2

1-chloroethyl (4-nitrophenyl) Carbonate

Cat. No.: B176226
CAS No.: 101623-69-2
M. Wt: 245.61 g/mol
InChI Key: DXVQFTPXVZUWIF-UHFFFAOYSA-N
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Description

1-Chloroethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C9H7NO5Cl. It appears as a white crystalline solid at room temperature. This compound is commonly used as a reagent and intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 4-nitrophenol with 1-chloroethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrophenol and 1-chloroethanol.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst like palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted carbamates or carbonates.

    Hydrolysis: Products are 4-nitrophenol and 1-chloroethanol.

    Reduction: Products include 4-aminophenyl derivatives.

Scientific Research Applications

1-Chloroethyl (4-nitrophenyl) carbonate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of other organic compounds.

    Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a tool for modifying biomolecules and studying their functions.

Mechanism of Action

The mechanism of action of 1-chloroethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    4-Nitrophenyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.

    1-Chloroethyl Carbonate: Similar in structure but lacks the nitrophenyl group.

    4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-chloroethyl group.

Uniqueness: 1-Chloroethyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-chloroethyl and 4-nitrophenyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-chloroethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVQFTPXVZUWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441476
Record name 1-Chloroethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101623-69-2
Record name Carbonic acid, 1-chloroethyl 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101623-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a ice cooled mixture of 27.8 g of p-nitrophenol, 16.0 g of pyridine and 1 L of chloroform is added, dropwise, 34 g of alpha-chloroethyl chloroformate. After 1 hour, the ice bath is removed and the reaction is stirred for 16 hours at room temperature. The mixture is washed with water, 0.5% sodium hydroxide and water. The organic layer is dried and concentrated in vacuo to give 47.85 g of the desired product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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